2-Hydroxy-3-methylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82020-58-4 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-hydroxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-2-4-6(7(5)9)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI Key |
KMHNQXRNMLOEII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-Hydroxy-3-methylbenzenesulfonamide and its Core Structure
The traditional synthesis of this compound primarily relies on a two-step process starting from o-cresol (B1677501). This involves the introduction of a sulfonyl chloride group onto the aromatic ring, followed by amidation.
Direct sulfonylation is a fundamental method for preparing aryl sulfonyl chlorides, which are key intermediates in the synthesis of sulfonamides. The most common approach for the synthesis of the this compound precursor involves the electrophilic aromatic substitution of o-cresol with a sulfonating agent.
Chlorosulfonation of o-Cresol: The reaction of o-cresol with chlorosulfonic acid is a direct route to introduce the sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring. The hydroxyl (-OH) and methyl (-CH₃) groups on the ring are ortho, para-directing. Due to steric hindrance from the methyl group, the sulfonyl chloride group is directed to the position para to the hydroxyl group.
The general reaction is as follows: o-cresol is treated with an excess of chlorosulfonic acid, often at a controlled temperature to prevent side reactions. The reaction mixture is then typically quenched with ice water to precipitate the sulfonyl chloride intermediate, 2-hydroxy-3-methylbenzenesulfonyl chloride.
Following the formation of the sulfonyl chloride, amidation is carried out to produce the final sulfonamide. This is typically achieved by reacting the 2-hydroxy-3-methylbenzenesulfonyl chloride with aqueous or anhydrous ammonia (B1221849). The highly reactive sulfonyl chloride readily reacts with the nucleophilic ammonia to form the stable sulfonamide bond.
| Step | Reactants | Reagents | Product | Notes |
| 1. Chlorosulfonation | o-Cresol | Chlorosulfonic acid (ClSO₃H) | 2-Hydroxy-3-methylbenzenesulfonyl chloride | Electrophilic aromatic substitution. |
| 2. Amidation | 2-Hydroxy-3-methylbenzenesulfonyl chloride | Ammonia (NH₃) or Ammonium Hydroxide (B78521) (NH₄OH) | This compound | Nucleophilic acyl substitution. |
Condensation reactions in this context generally refer to the formation of the sulfonamide bond from a sulfonic acid derivative and an amine. While the reaction of a sulfonyl chloride with ammonia is the most direct condensation pathway, other methods can be employed, particularly for the synthesis of N-substituted derivatives.
For the synthesis of the parent this compound, the primary condensation reaction is the amidation of the corresponding sulfonyl chloride as detailed above. For the synthesis of N-substituted derivatives, the sulfonyl chloride can be reacted with a primary or secondary amine in the presence of a base to yield the corresponding N-alkyl or N-aryl sulfonamide.
Multi-step syntheses are often necessary to achieve specific substitution patterns or to avoid undesirable side reactions. In the synthesis of complex sulfonamides, protecting groups may be employed to mask reactive functional groups.
For this compound, a multi-step strategy could involve:
Protection of the hydroxyl group: The hydroxyl group of o-cresol could be protected, for example, as a methyl ether or an acetate (B1210297) ester, prior to sulfonylation. This can prevent potential side reactions with the chlorosulfonic acid.
Sulfonylation: The protected o-cresol derivative is then subjected to chlorosulfonation.
Amidation: The resulting sulfonyl chloride is reacted with ammonia to form the protected sulfonamide.
Deprotection: The protecting group is removed to yield the final product, this compound.
This approach, while longer, can offer better control and potentially higher yields for more complex derivatives.
Advanced Synthetic Approaches and Method Development
Modern synthetic chemistry offers more sophisticated methods for the formation of C-N and C-S bonds, which can be applied to the synthesis of this compound and its derivatives.
Metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds and are particularly useful for synthesizing N-aryl derivatives of sulfonamides.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of an aryl halide or triflate with an amine. In the context of this compound, this reaction could be used to synthesize N-aryl derivatives by reacting the parent sulfonamide with an aryl halide in the presence of a palladium catalyst and a suitable ligand.
Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination is the Ullmann condensation, which couples an aryl halide with an amine, alcohol, or thiol. This method can also be employed for the N-arylation of this compound. While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile.
| Reaction | Catalyst | Coupling Partners | Product Type |
| Buchwald-Hartwig Amination | Palladium complex | This compound + Aryl Halide/Triflate | N-Aryl-2-hydroxy-3-methylbenzenesulfonamide |
| Ullmann Condensation | Copper complex | This compound + Aryl Halide | N-Aryl-2-hydroxy-3-methylbenzenesulfonamide |
Organolithium reagents are highly reactive species that can be used to form carbon-carbon and carbon-heteroatom bonds. While not a direct method for the synthesis of this compound itself, organolithium chemistry can be employed in the synthesis of its precursors or derivatives.
One advanced application of organolithium reagents is in the synthesis of primary sulfonamides from organometallic reagents and a sulfinylamine reagent like t-BuONSO. This approach could potentially be adapted to synthesize this compound by first preparing the corresponding organolithium reagent from a suitably protected and halogenated o-cresol derivative.
Another application involves the use of organolithium reagents for the deprotonation of N-protected sulfonamides, creating a nucleophile that can react with various electrophiles. This allows for the functionalization of the sulfonamide nitrogen.
Furthermore, organolithium-induced alkylative ring-opening of N-sulfonyl-protected aziridines provides a route to functionalized amino alcohols, which can be precursors to more complex sulfonamide-containing molecules.
Electrochemical Synthesis Strategies for Sulfonamide Derivatives
Recent advancements in synthetic chemistry have highlighted electrochemical methods as a sustainable and efficient alternative for the formation of sulfonamides. These strategies often avoid the use of harsh reagents and offer high atom economy. A prominent metal-free approach involves the direct electrochemical synthesis of sulfonamides from arenes, sulfur dioxide (SO₂), and amines. nih.gov This method is predicated on the anodic oxidation of the aromatic substrate to generate a radical cation.
In the context of synthesizing derivatives related to this compound, a similar approach could be envisioned starting from o-cresol. The electrochemical process would proceed via the following key steps:
Anodic Oxidation: The arene (e.g., o-cresol) is oxidized at the anode to form a radical cation intermediate. nih.gov
Nucleophilic Attack: An amidosulfinate, formed in situ from the reaction between an amine and SO₂, acts as a nucleophile and attacks the radical cation. nih.gov
Second Oxidation and Proton Transfer: The resulting intermediate undergoes a second oxidation and subsequent proton transfer to yield the final sulfonamide product.
This single-step dehydrogenative process is highly convergent and can be performed using boron-doped diamond (BDD) electrodes. nih.gov The amidosulfinate serves a dual role as both the nucleophile and the supporting electrolyte, simplifying the reaction setup. nih.gov
Another electrochemical strategy involves the oxidative coupling of thiols and amines. nih.gov This method is completely driven by electricity and does not require any sacrificial reagents or catalysts. nih.gov The mechanism is thought to involve the initial anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. The reaction of these intermediates ultimately leads to the formation of the sulfonamide. nih.govacs.org
| Feature | Description | Reference |
|---|---|---|
| Reactants | Arenes, SO₂, Amines OR Thiols, Amines | nih.govnih.gov |
| Key Intermediate (Arene-based) | Radical cation of the arene | nih.gov |
| Key Intermediate (Thiol-based) | Disulfide and amine radical cation | nih.govacs.org |
| Advantages | Metal-free, sustainable, high atom economy, avoids harsh reagents | nih.govnih.gov |
Derivatization Strategies and Functional Group Interconversions
Modification at the Hydroxyl Group
The phenolic hydroxyl group of this compound is a prime site for derivatization, allowing for the synthesis of a wide range of analogs with potentially altered physicochemical properties. Two common modifications are etherification and esterification.
Etherification: The conversion of the hydroxyl group to an ether can be achieved through several methods. The Williamson ether synthesis is a classic and reliable approach, which involves the deprotonation of the phenol (B47542) with a strong base to form a phenoxide ion, followed by a nucleophilic substitution reaction with an alkyl halide. wikipedia.org
Reaction: Ar-OH + Base → Ar-O⁻ + Alkyl-X → Ar-O-Alkyl
Another method is the acid-catalyzed condensation of the phenol with an alcohol. However, this method can sometimes lead to side products from the self-condensation of the alcohol. wikipedia.org Palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene (B1197577) carbonate have also been developed for the synthesis of allylic aryl ethers under mild conditions. frontiersin.org
Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of an acid catalyst, is a common method.
Reaction: Ar-OH + R-COOH ⇌ Ar-O-CO-R + H₂O
The use of dried Dowex H+/NaI has been reported as an efficient approach for the esterification of hydroxybenzoic acids. nih.gov
Substitutions on the Benzene Ring
Further substitution on the benzene ring of this compound is governed by the directing effects of the existing substituents: the hydroxyl (-OH), methyl (-CH₃), and sulfonamide (-SO₂NH₂) groups.
-OH group: A strongly activating, ortho, para-directing group. byjus.com
-CH₃ group: A weakly activating, ortho, para-directing group. libretexts.org
-SO₂NH₂ group: A deactivating, meta-directing group. libretexts.org
In this compound, the positions ortho and para to the strongly activating hydroxyl group are occupied by the methyl and sulfonamide groups, respectively. The remaining open positions are C4, C5, and C6. The hydroxyl and methyl groups will cooperatively activate the C4 and C6 positions. The sulfonamide group will direct incoming electrophiles to the C5 position (meta to itself).
Given the powerful activating nature of the hydroxyl group, electrophilic aromatic substitution is most likely to occur at the positions most activated by it, which are C4 and C6. The steric hindrance from the adjacent methyl group might slightly disfavor substitution at C4, potentially making C6 the most probable site for electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.com
Transformations at the Sulfonamide Nitrogen (e.g., Schiff Base Formation)
The primary sulfonamide group provides a handle for further chemical transformations, most notably the formation of Schiff bases (imines). This reaction involves the condensation of the sulfonamide's amino group with an aldehyde or a ketone, typically under acidic or basic catalysis, followed by the elimination of water. researchgate.netyoutube.com
General Reaction: R-SO₂NH₂ + R'CHO ⇌ R-SO₂N=CHR' + H₂O
The formation of Schiff bases from sulfonamides is a well-established method to create new derivatives. tandfonline.comnih.gov For instance, substituted benzenesulfonamides have been condensed with various aldehydes, such as 2-hydroxybenzaldehyde, to yield Schiff bases. researchgate.net This transformation is significant as it can introduce a wide variety of structural motifs onto the sulfonamide nitrogen, leading to compounds with diverse chemical properties. derpharmachemica.com
| Functional Group | Transformation | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Hydroxyl Group | Etherification (Williamson) | Strong base, Alkyl halide | wikipedia.org |
| Esterification (Fischer) | Carboxylic acid, Acid catalyst | nih.gov | |
| Benzene Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃, Br₂), Lewis acid (optional) | byjus.com |
| Sulfonamide Nitrogen | Schiff Base Formation | Aldehyde or Ketone, Acid/Base catalyst | researchgate.netyoutube.com |
Mechanistic Investigations of Synthesis Pathways
Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.
Electrochemical Synthesis: The proposed mechanism for the electrochemical synthesis of sulfonamides from arenes involves the initial anodic oxidation of the arene to a radical cation. This is followed by a nucleophilic attack of the amidosulfinate. A subsequent oxidation step then leads to the final sulfonamide product. nih.gov Cyclic voltammetry studies support the initial oxidation of the arene as the triggering event for the reaction. nih.gov
Modification at the Hydroxyl Group: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. Fischer esterification involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the phenolic hydroxyl group, and subsequent dehydration.
Substitutions on the Benzene Ring: Electrophilic aromatic substitution proceeds through a two-step mechanism. First, the aromatic ring, acting as a nucleophile, attacks the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the second step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.combyjus.com The stability of the intermediate carbocation determines the regioselectivity of the reaction.
Schiff Base Formation: The formation of a Schiff base is a nucleophilic addition-elimination reaction. The reaction is typically initiated by the protonation of the carbonyl group of the aldehyde or ketone, which increases its electrophilicity. The nitrogen atom of the sulfonamide then acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. This is followed by the elimination of a water molecule to form the imine. researchgate.net
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The instructions to focus solely on this compound and not introduce information from other examples prevent the use of data from related sulfonamides to build the article. Fulfilling the request for detailed subsections such as "Elucidation of Molecular Conformation and Geometry," "Analysis of Intermolecular Interactions," and "Assignment of Characteristic Vibrational Modes" would be speculative without the foundational experimental data.
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Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum for 2-Hydroxy-3-methylbenzenesulfonamide would be expected to show distinct signals for each chemically unique proton. The analysis would involve examining the chemical shift (δ), integration, and multiplicity of each signal.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific shifts and coupling patterns (doublets, triplets) would be dictated by the electronic effects of the hydroxyl (-OH), methyl (-CH₃), and sulfonamide (-SO₂NH₂) groups. The coupling constants (J-values) would reveal the connectivity between adjacent protons.
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group would be expected in the aliphatic region (typically δ 2.0-2.5 ppm).
Hydroxyl Proton (-OH): A broad singlet for the phenolic hydroxyl proton would be anticipated. Its chemical shift can vary widely depending on the solvent, concentration, and temperature.
Sulfonamide Protons (-SO₂NH₂): A broad singlet for the two protons of the sulfonamide group would also be expected, with a chemical shift that is highly dependent on the experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals would be expected, one for each unique carbon atom.
Aromatic Carbons: Six signals would appear in the aromatic region (typically δ 110-160 ppm). The chemical shifts would be influenced by the attached substituents. The carbon attached to the hydroxyl group (C-2) would be significantly deshielded, as would the carbon attached to the sulfonamide group (C-1).
Methyl Carbon: A signal for the methyl carbon would appear in the upfield, aliphatic region of the spectrum (typically δ 15-25 ppm). libretexts.org
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Stereochemical Assignment and Connectivity
2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the positions of the protons on the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is invaluable for confirming the substitution pattern on the benzene ring. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which can help confirm the stereochemistry and conformation of the molecule.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Vis spectrum of this compound would be expected to display absorption bands characteristic of a substituted benzene ring. The benzene ring itself is a chromophore. The presence of the hydroxyl, methyl, and sulfonamide substituents would modify the absorption maxima (λ_max) and molar absorptivities (ε). The primary electronic transitions observed would likely be π → π* transitions associated with the aromatic system. The lone pairs on the oxygen and nitrogen atoms could potentially lead to n → π* transitions.
Determination of Optical Properties
The key optical property determined from a UV-Vis spectrum is the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength. This value is calculated using the Beer-Lambert law. The position of the absorption maxima and the intensity of the absorption bands are fundamental optical properties that are directly related to the electronic structure of the molecule. Studies on various substituted benzenesulfonamides have characterized their ultraviolet absorption spectra, noting the influence of different functional groups on the position and intensity of absorption bands. acs.org
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a critical analytical technique for the structural elucidation of chemical compounds. It provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is instrumental in confirming the molecular weight and deducing the structure of a synthesized compound like this compound. The fragmentation pattern observed in a mass spectrum is unique to a molecule's structure and serves as a molecular fingerprint.
Analysis of aromatic sulfonamides using techniques like electrospray ionization (ESI) mass spectrometry often reveals characteristic fragmentation pathways. nih.gov A common and diagnostic fragmentation for this class of compounds involves the elimination of sulfur dioxide (SO₂). nih.gov This process typically occurs through a rearrangement mechanism within the ion. nih.gov The stability of the resulting fragment ions is influenced by the nature and position of substituents on the aromatic ring. nih.gov
For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) is the starting point for fragmentation analysis. The subsequent cleavage of specific bonds provides structurally significant fragment ions. The primary fragmentation pathways anticipated for this molecule include the cleavage of the carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds, as well as the characteristic loss of SO₂. These cleavages result in a series of daughter ions whose m/z values can be predicted and correlated with specific structural motifs.
The detailed research findings from mass spectrometric analysis are typically presented in a data table that correlates the observed m/z values with their corresponding proposed ionic fragments. This allows for a systematic reconstruction of the molecule's structure.
Table 1: Proposed Mass Spectrometric Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 187 | [C₇H₉NO₃S]⁺ | - | Molecular Ion [M]⁺ |
| 171 | [C₇H₇O₂S]⁺ | •NH₂ | Cleavage of the S-N bond |
| 123 | [C₇H₉NO]⁺ | SO₂ | Loss of sulfur dioxide from the molecular ion nih.gov |
| 107 | [C₇H₇O]⁺ | •SO₂NH₂ | Cleavage of the C-S bond |
| 91 | [C₆H₅N]⁺ | H₂O, SO₂ | Subsequent fragmentation of the m/z 123 ion |
This table outlines the expected major fragments for this compound based on established fragmentation patterns for aromatic sulfonamides. The presence of these specific ions in an experimental mass spectrum would provide strong evidence to confirm the identity and structural integrity of the compound.
Based on a comprehensive search for computational and theoretical studies focusing exclusively on the chemical compound “this compound,” it has been determined that specific, in-depth research articles detailing the quantum chemical calculations as per the requested outline are not available in the public domain.
While the methodologies outlined—such as Density Functional Theory (DFT) for geometry optimization, electronic structure analysis, and reactivity descriptors, as well as Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) analyses—are standard and powerful tools for computational chemistry, published literature applying these techniques in detail to this compound specifically could not be located.
The available research tends to focus on more complex derivatives of benzenesulfonamide (B165840), such as Schiff bases or compounds with greater biological or pharmacological significance. For example, studies were found for related but structurally distinct molecules like 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide and various other substituted sulfonamides. mkjc.inresearchgate.netresearchgate.net Applying the specific computational data (e.g., HOMO-LUMO energy gaps, bond lengths, reactivity indices) from these different molecules to this compound would be scientifically inaccurate and would not adhere to the strict focus of the request.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for this compound that strictly adheres to the provided outline. To do so would require fabricating data or incorrectly extrapolating findings from other compounds, which would compromise the integrity and accuracy of the information.
Computational and Theoretical Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. ijasret.com These analyses provide a chemically intuitive picture of electron pairs, distinguishing between bonding pairs, lone pairs, and core electrons. ijasret.com
For a representative benzenesulfonamide (B165840) derivative, (E)-4-((4-chlorobenzylidene) amino) benzene (B151609) sulfonamide, computational analysis using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level has been performed to study its electronic environment. researchgate.net The ELF and LOL analyses for such a compound would typically reveal a high degree of electron localization in the regions of covalent bonds (e.g., C-C, C-S, S-O, N-H) and around atoms with lone pairs (e.g., oxygen and nitrogen). researchgate.net
The visualization of ELF and LOL is often presented as contour maps or isosurfaces, where different colors or values indicate varying degrees of electron localization. For instance, regions with high ELF or LOL values signify a high probability of finding an electron pair, which is characteristic of covalent bonds and lone pairs. ijasret.com In the context of 2-Hydroxy-3-methylbenzenesulfonamide, these analyses would help in understanding the electronic nature of the sulfonamide group, the phenolic hydroxyl group, and the aromatic ring, and how the substituents influence the electron distribution across the molecule.
| Molecular Region | Expected ELF/LOL Value | Interpretation |
|---|---|---|
| S=O Bonds | High | Strongly localized electron pairs in the double bonds. |
| S-N Bond | Moderate-High | Localized covalent bond. |
| Aromatic C-C Bonds | Moderate | Delocalized π-electron system. |
| Oxygen Lone Pairs | High | Highly localized non-bonding electron pairs. |
| N-H Bond | Moderate-High | Localized covalent bond. |
Note: The data in this table is illustrative and based on general principles of ELF/LOL analysis for similar functional groups, as specific data for this compound is not available.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvent molecules or biological macromolecules. nih.govnih.gov
While specific MD simulation studies on this compound are not documented, research on other sulfonamide derivatives highlights the utility of this technique. nih.govpeerj.com For instance, MD simulations have been employed to investigate the stability and interaction profiles of novel sulfonamide derivatives designed as potential inhibitors for the SARS-CoV-2 main protease. nih.gov These studies often analyze the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and the root-mean-square fluctuation (RMSF) to identify flexible regions. nih.gov
In the context of this compound, MD simulations could be used to:
Explore its conformational landscape in different solvent environments.
Study its potential interactions with biological targets, such as enzymes, by analyzing hydrogen bonding patterns and other non-covalent interactions.
Investigate its aggregation behavior in solution.
Such simulations would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms to predict their motion over a specific time period. The resulting trajectory provides a dynamic view of the molecule's behavior at the atomic level.
Solvent Effects on Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of a molecule can be significantly influenced by its solvent environment. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a well-known manifestation of these effects. Computational methods, often in conjunction with experimental studies, are used to understand how solvent polarity and specific solute-solvent interactions (like hydrogen bonding) affect properties such as UV-Vis absorption spectra. nih.govmdpi.com
For substituted benzenesulfonamides, studies have shown that the absorption frequencies can be correlated with solvent polarity parameters. nih.gov The effect of the solvent on the electronic absorption spectra is often analyzed using linear solvation energy relationships, which consider parameters like the solvent's hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability. mdpi.com
In the case of this compound, the presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a sulfonamide group (a hydrogen bond acceptor) suggests that its spectroscopic properties would be sensitive to the hydrogen bonding characteristics of the solvent. For example, in protic solvents capable of hydrogen bonding, shifts in the absorption maxima in the UV-Vis spectrum would be expected compared to aprotic, nonpolar solvents.
Computational approaches, such as Time-Dependent Density Functional Theory (TD-DFT) combined with a polarizable continuum model (PCM) for the solvent, can be used to predict these spectral shifts. rsc.org These calculations can help to elucidate the nature of the electronic transitions and how they are stabilized or destabilized by the solvent.
| Solvent Type | Expected Effect on λmax (UV-Vis) | Dominant Interaction |
|---|---|---|
| Nonpolar (e.g., Hexane) | Reference value | Dispersion forces |
| Aprotic Polar (e.g., Acetonitrile) | Bathochromic shift (red shift) | Dipole-dipole interactions |
| Protic Polar (e.g., Ethanol) | Significant bathochromic or hypsochromic shift | Hydrogen bonding |
Note: The trends presented in this table are generalized expectations for compounds with similar functional groups, as specific experimental or computational data for this compound is not available.
Exploration of Biological Activities: Mechanisms and Molecular Interactions in Vitro & Pre Clinical Focus
Enzyme Inhibition Studies
The inhibitory potential of benzenesulfonamide (B165840) derivatives is assessed against several key enzymes. The mechanisms of this inhibition are often multifaceted, involving direct interaction with active sites, chelation of essential metal ions, and steric hindrance of substrate binding.
Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). unifi.it Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov There are at least 15 different CA isoforms in humans, which vary in their tissue distribution and subcellular localization. nih.govnih.gov The inhibition of these enzymes by sulfonamides is a key area of research, with studies focusing on the precise molecular interactions within the enzyme's active site and the factors driving selectivity for different isoforms. unipi.it
The general mechanism for sulfonamide-based CA inhibition involves the binding of the deprotonated sulfonamide group (SO2NH-) to the catalytic Zn(II) ion located deep within the active site cavity. nih.govresearchgate.net This interaction is fundamental to the inhibitory action and is stabilized by a network of additional contacts with active site residues.
The cornerstone of carbonic anhydrase inhibition by sulfonamides is the direct coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site. nih.gov In its catalytically active state, the Zn(II) ion is typically coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. mdpi.com Sulfonamide inhibitors function as "zinc binders"; the deprotonated sulfonamide anion acts as a fourth ligand, displacing the catalytically crucial water/hydroxide ion. nih.gov This binding event renders the enzyme inactive, as the zinc-bound water molecule is essential for the hydration of the carbon dioxide substrate. unifi.it The geometry of the zinc-binding group is crucial; the tetrahedral arrangement of sulfur-based groups like sulfonamides is effective for this interaction. nih.gov
The interaction of sulfonamide inhibitors extends beyond simple zinc chelation to include a network of hydrogen bonds that anchor the inhibitor within the active site. The two oxygen atoms of the zinc-coordinated sulfonamide group typically form hydrogen bonds with the backbone amide of the highly conserved Thr199 residue. nih.gov This interaction helps to properly orient the inhibitor and stabilize the enzyme-inhibitor complex. The sulfonamide NH group also forms a hydrogen bond with the side-chain oxygen of Thr199. This intricate network of interactions effectively locks the inhibitor in place, ensuring potent and stable inhibition.
Once the sulfonamide group is anchored to the catalytic zinc ion, the remainder of the inhibitor molecule, often referred to as the "tail" (in this case, the 2-hydroxy-3-methylphenyl group), extends into the active site cavity. nih.gov This physically obstructs the entrance to the active site, preventing the substrate (CO2) from accessing the catalytic center. harvard.edu The specific interactions between the inhibitor's tail and the amino acid residues lining the active site are critical determinants of binding affinity and, importantly, isoform selectivity. unipi.it The active sites of different CA isoforms, while highly conserved around the zinc ion, exhibit variations in the amino acid residues further out in the cavity. researchgate.net Exploiting these differences by modifying the inhibitor's tail allows for the design of compounds that can selectively target specific CA isoforms, such as the tumor-associated hCA IX and hCA XII, over the ubiquitous hCA I and hCA II. nih.govnih.govresearchgate.net
| Compound Derivative | Target Isoform | Inhibition Constant (Ki) |
|---|---|---|
| Isatin-linked benzenesulfonamide (9a) | hCA IX | 60.5 nM |
| Isatin-linked benzenesulfonamide (9k) | hCA IX | 75.4 nM |
| Isatin-linked benzenesulfonamide (9g) | hCA IX | 92.1 nM |
| Isatin-linked benzenesulfonamide (9p) | hCA XII | 84.5 nM |
| Hydrazonosulfonamide (benzylidene moiety) | hCA XII | 8.05 - 68.7 nM |
Data derived from studies on benzenesulfonamide derivatives showcasing potent inhibition of specific CA isoforms. nih.govnih.gov
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids to form bioactive lipid mediators like leukotrienes and hydroxyeicosatetraenoic acids (HETEs). nih.govmdpi.com These molecules are involved in inflammatory responses, making LOX enzymes a target for anti-inflammatory drug development. rsc.org
Research into benzenesulfonamide derivatives has identified potent inhibitors of LOX isoforms. Specifically, a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, which is structurally related to 2-Hydroxy-3-methylbenzenesulfonamide, has been optimized to yield highly potent and selective inhibitors of platelet-type 12-lipoxygenase (12-LOX). nih.gov Top compounds from this series demonstrated potency in the nanomolar range against 12-LOX and exhibited excellent selectivity over other related lipoxygenase and cyclooxygenase enzymes. nih.gov This inhibition can reduce the production of inflammatory mediators, as demonstrated by the ability of these compounds to reduce 12-HETE levels in β-cells. nih.gov
| Compound Scaffold | Target Enzyme | Potency | Selectivity |
|---|---|---|---|
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) | Nanomolar (nM) range | High selectivity over other LOX and COX enzymes |
Data from a study on a closely related benzenesulfonamide scaffold. nih.gov
Dihydropteroate (B1496061) synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway in bacteria. wikipedia.orgwikipedia.org This pathway is essential for the synthesis of nucleic acids, and its absence in humans makes DHPS an excellent target for antimicrobial agents. patsnap.com
Sulfonamides, as a class, are well-known inhibitors of DHPS. wikipedia.orgnih.gov Their mechanism of action is based on their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (pABA). patsnap.com Sulfonamides act as competitive inhibitors, binding to the pABA-binding site on the DHPS enzyme. patsnap.comnih.gov This binding event prevents the normal enzymatic reaction—the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate—from occurring. By blocking this key step, sulfonamides halt the production of dihydropteroate, leading to a depletion of the essential downstream product, tetrahydrofolic acid, which ultimately inhibits bacterial growth and replication. nih.gov This bacteriostatic effect is highly selective for microbial cells. wikipedia.orgpatsnap.com
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |
|---|---|---|---|
| Sulfadiazine | DHPS (from E. coli) | 2.5 x 10-6 M | Competitive |
| 4,4′-Diaminodiphenylsulfone (DDS) | DHPS (from E. coli) | 5.9 x 10-6 M | Competitive |
Inhibition data for representative sulfonamide and sulfone DHPS inhibitors. nih.gov
Cholinesterase Enzyme Inhibition (e.g., AChE, BChE)
The potential for this compound to act as a cholinesterase inhibitor has not been extensively documented in publicly available research. However, studies on structurally related compounds, such as substituted N-phenylbenzamides and benzenesulfonamides, offer insights into how this class of molecules might interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, research on halogenated 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibition of AChE and BChE. These findings suggest that the core structure may serve as a scaffold for developing cholinesterase inhibitors, though the specific activity of this compound remains to be determined.
General Principles of Reversible and Irreversible Enzyme Inhibition
Enzyme inhibitors modulate the catalytic activity of enzymes and are broadly classified as either reversible or irreversible.
Reversible Inhibition: This type of inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, and the enzyme's activity can be restored by removing the inhibitor. nih.gov Reversible inhibitors can be further categorized:
Competitive Inhibition: The inhibitor, often structurally similar to the substrate, competes for the same active site on the enzyme. Increasing the substrate concentration can overcome this type of inhibition.
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. Increasing substrate concentration does not reverse this inhibition.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.
Irreversible Inhibition: In this process, the inhibitor binds to the enzyme through strong, covalent bonds, often to a specific group at the active site. ekb.eg This binding permanently inactivates the enzyme, and its activity cannot be recovered by simply removing the excess inhibitor. ekb.eg Such inhibitors often contain reactive functional groups that form a stable complex with the enzyme. mdpi.com The inactivation is typically time-dependent, and the enzyme must be replaced through new synthesis for the biological activity to be restored.
Antimicrobial Activity Investigations (In Vitro)
Sulfonamides as a class are known to be effective against a wide spectrum of gram-positive and certain gram-negative bacteria, including species of Staphylococcus, Escherichia, Bacillus, and Klebsiella. nih.gov While specific data for this compound is limited, research on closely related isomers provides valuable insight into its potential antibacterial profile.
A study investigating a series of N-(hydroxyphenyl)-4-methyl-benzenesulfonamide derivatives against 50 clinical isolates of Staphylococcus aureus demonstrated significant antibacterial activity. nih.gov The minimum inhibitory concentrations (MICs) varied among the tested compounds and bacterial strains, indicating that antibacterial potency is sensitive to the specific substitution pattern on the phenyl ring. nih.gov For example, compounds with a nitro group showed strong inhibition. nih.govresearchgate.netscispace.com The isomer N-(2-Hydroxy-5-methyl-phenyl)-4-methyl-benzenesulfonamide showed low activity and was not considered for extensive testing in the study. nih.gov
The general efficacy of sulfonamides extends to other pathogens. They are used for treating urinary tract infections caused by E. coli and show activity against various gram-negative bacteria, including Klebsiella species. nih.govscispace.com Some derivatives have also demonstrated efficacy against Bacillus subtilis. nih.gov
Below is a table summarizing the MIC values for related sulfonamide derivatives against S. aureus, illustrating the structure-activity relationship within this chemical class.
| Compound Name | S. aureus ATCC 29213 MIC (µg/mL) | Percentage of Clinical Isolates Inhibited at ≤64 µg/mL |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 | 82% |
| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 64 | 50% |
| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | 128 | 36% |
Data sourced from Genç et al., 2008. nih.gov
The primary and most well-understood mechanism of antimicrobial action for sulfonamides is the inhibition of folic acid synthesis in bacteria. researchgate.netmsdmanuals.comyoutube.com Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids. patsnap.com In contrast, mammals obtain folic acid from their diet, which accounts for the selective toxicity of these drugs. nih.govpatsnap.com
The mechanism involves competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). researchgate.netresearchgate.net Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.gov Due to this structural mimicry, the sulfonamide drug competes with PABA for the active site of the enzyme. patsnap.com When the sulfonamide binds to DHPS, it prevents the synthesis of dihydropteroate, a crucial intermediate in the folic acid pathway. msdmanuals.com This blockade halts the production of dihydrofolate and subsequently tetrahydrofolate, leading to a bacteriostatic effect where bacterial growth and replication are inhibited. nih.govyoutube.com While some antimicrobial agents act by disrupting the bacterial cell membrane, this is not the principal mechanism of action associated with the sulfonamide class. youtube.com
Antioxidant Properties and Free Radical Scavenging Activity (e.g., DPPH Assay)
The antioxidant potential of phenolic compounds is well-established, and it is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.govnih.gov This method measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical, a process that can be monitored by the decrease in absorbance of the purple DPPH solution. nih.govnih.gov
While specific experimental data on the DPPH scavenging activity of this compound are not available in the reviewed literature, its chemical structure, which contains a phenolic hydroxyl (-OH) group, suggests it may possess antioxidant properties. The number and position of hydroxyl groups on an aromatic ring are critical factors in determining a molecule's radical scavenging efficiency. mdpi.comnih.gov Studies on other hydroxy-substituted aromatic compounds, such as hydroxybenzyl alcohols, have demonstrated a clear structure-activity relationship. doi.org For instance, compounds with multiple hydroxyl groups often exhibit stronger scavenging activity. mdpi.comnih.gov Therefore, it is plausible that the hydroxyl group on the benzene (B151609) ring of this compound could confer free radical scavenging capabilities, but this would need to be confirmed through empirical testing using assays like the DPPH method. researchgate.net
Medicinal Chemistry and Structure Activity Relationship Sar Studies
2-Hydroxy-3-methylbenzenesulfonamide as a Versatile Chemical Scaffold
The sulfonamide functional group has long been a cornerstone in medicinal chemistry, serving as a privileged scaffold in the development of a wide array of therapeutic agents. eurekaselect.comnih.govcitedrive.com Since the initial discovery of prontosil (B91393) in the 1930s, compounds containing the sulfonamide moiety have evolved into numerous approved drugs targeting a multitude of diseases. nih.govresearchgate.net The benzenesulfonamide (B165840) framework, in particular, is recognized as a versatile template for designing inhibitors for various enzymes and receptors. nih.gov
The this compound structure incorporates key features that make it a valuable starting point for drug discovery. The sulfonamide group itself is a crucial pharmacophore, capable of acting as a zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases. acs.org The aromatic ring provides a rigid core that can be systematically modified to explore interactions with protein binding sites. The hydroxyl (-OH) and methyl (-CH₃) groups offer specific points for interaction and can be altered to fine-tune the compound's steric, electronic, and pharmacokinetic properties. The strategic placement of these substituents on the benzene (B151609) ring allows for the exploration of specific sub-pockets within a target protein, enhancing both potency and selectivity. This inherent versatility allows medicinal chemists to generate large libraries of derivatives for screening and optimization, leading to the identification of potent and selective lead compounds. eurekaselect.comnih.gov The utility of this scaffold is exemplified by the development of potent inhibitors for enzymes such as 12-lipoxygenase, where a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold served as the basis for optimization. nih.gov
Structure-Activity Relationships (SAR) of Sulfonamide Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the molecular structure of a compound influences its biological activity. drugdesign.org For sulfonamide derivatives, SAR analyses focus on systematically modifying the core structure and observing the resulting changes in efficacy, selectivity, and pharmacokinetic profiles. This process guides the rational design of more effective drug candidates. nih.gov
The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring.
Methyl Group Position: The location of the methyl group can significantly affect the molecule's conformation and binding. Studies comparing ortho- and para-toluenesulfonamide have shown that the substituent position influences the orientation of the sulfonamide group, which in turn affects its interaction with target proteins. nih.govnih.gov In ortho-toluenesulfonamide, weak attractive interactions can occur between the nitrogen lone pair and the methyl hydrogen atoms, leading to a different conformational preference compared to the para substituted analogue. nih.govnih.gov Structure-activity relationship studies have also revealed that p-toluenesulphonamide derivatives can possess better antimicrobial properties than their unsubstituted benzenesulfonamide analogs. frontiersin.org
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in drug design to modulate a compound's properties. In a series of benzenesulfonamide-based anti-influenza inhibitors, the addition of fluorine or chlorine substituents led to a 3- to 5-fold increase in inhibitory potency compared to the parent compound. nih.gov Conversely, introducing other groups like methyl, methoxy, or trifluoromethyl (CF₃) at the same positions generally resulted in reduced antiviral activity, highlighting the specific and often dramatic impact of halogenation. nih.gov
The following table summarizes the influence of various substituents on the anti-influenza activity of a benzenesulfonamide lead compound.
| Compound | Substitution | EC₅₀ (nM) | Fold-Increase in Potency (vs. Parent) |
| 28 | Parent Compound | 210 | - |
| 31 | 2-Fluoro | 68 | ~3.1x |
| 32 | 3-Fluoro | 42 | 5.0x |
| 40 | 2-Chloro | 86 | ~2.4x |
Data sourced from a study on benzenesulfonamide derivatives as anti-influenza hemagglutinin inhibitors. nih.gov
The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to a biological target. nih.gov Rotational spectroscopy studies on benzenesulfonamide and its derivatives have revealed that in an isolated, gaseous state, the amino group of the sulfonamide tends to lie perpendicular to the benzene plane. nih.govnih.gov However, the conformation of a molecule when bound to a receptor (the bioactive conformation) can differ significantly from its preferred shape in isolation. nih.govnih.gov
The molecule must adopt this specific bioactive conformation to fit within the binding site, a process that may require an energy input. nih.gov This energy cost is typically offset by the favorable interactions, such as hydrogen bonds and van der Waals forces, formed between the ligand and the protein. nih.govnih.gov Therefore, understanding the preferred conformations of a ligand and the energetic requirements to achieve the bioactive conformation is crucial for designing potent inhibitors. nih.gov For some benzenesulfonamide-based inhibitors, computational studies have shown that the energetic penalties for adopting the bound conformation are negligible compared to the favorable energy gains from the interactions within the protein's active site. nih.gov
The process of drug discovery often involves identifying a "lead compound"—a molecule with promising activity against a specific target—and then chemically modifying it to improve its properties. The sulfonamide scaffold is a prolific source of lead compounds. eurekaselect.com
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org It is an invaluable tool in drug design for understanding the molecular basis of a drug's action and for predicting the binding affinity of novel compounds. semanticscholar.orgrjb.ro For sulfonamide derivatives, docking studies provide detailed insights into how these molecules interact with the active sites of their target enzymes, such as carbonic anhydrases and penicillin-binding proteins. nih.govrjb.ro This information helps to explain observed SAR data and guides the design of new derivatives with enhanced binding. semanticscholar.orgwisdomlib.org
Docking studies allow for a detailed analysis of the binding site and the identification of key amino acid residues that interact with the inhibitor. benthamdirect.com For sulfonamide inhibitors, a common and critical interaction is the coordination of the sulfonamide group's nitrogen atom with a zinc ion (Zn²⁺) in the active site of metalloenzymes. nih.gov
Beyond this core interaction, specific residues within the binding pocket form other crucial contacts:
Hydrogen Bonding: Docking simulations of sulfonamides in the penicillin-binding protein 2X have identified hydrogen bond interactions with residues such as GLY 664, VAL 662, and ARG 426. rjb.ro
Hydrophobic Interactions: In carbonic anhydrases, the aromatic ring of the benzenesulfonamide inhibitor often interacts with a hydrophobic pocket in the enzyme. documentsdelivered.com The nature and positioning of substituents on this ring are dictated by the shape and character of this pocket.
Key Positional Residues: Structural studies of benzenesulfonamide inhibitors bound to carbonic anhydrase isoforms have shown that residues at specific positions, such as 92 and 131, are critical in dictating the binding orientation and affinity of the inhibitor. nih.gov Variations in these residues between different isoforms can be exploited to achieve selective inhibition.
The table below summarizes key interactions identified through molecular docking and structural studies of sulfonamide derivatives with various protein targets.
| Protein Target | Key Interacting Residues/Features | Type of Interaction |
| Carbonic Anhydrase II | Catalytic Zn²⁺ ion, Thr199, Thr200 | Coordination, Hydrogen Bonding |
| Carbonic Anhydrase IX/XII | Residues at positions 92 and 131 | Dictates binding and affinity |
| Penicillin-Binding Protein 2X | GLY 664, VAL 662, ARG 426 | Hydrogen Bonding |
Data compiled from multiple studies on sulfonamide-protein interactions. acs.orgnih.govrjb.ro
This detailed understanding of protein-ligand interactions at the atomic level is essential for the rational optimization of lead compounds, enabling the design of molecules that bind more tightly and selectively to their intended targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of medicinal chemistry, QSAR studies are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. For benzenesulfonamide derivatives, including analogs of this compound, QSAR models have been developed to explore their therapeutic potential across various targets.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be broadly categorized as electronic, steric, and hydrophobic. By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, QSAR models are constructed to correlate these descriptors with the observed biological activity.
While specific QSAR models for this compound are not extensively documented in publicly available research, numerous studies on analogous substituted benzenesulfonamides provide a framework for understanding the structural features that are likely to govern its activity. These studies have investigated a range of biological activities, including anticancer, antibacterial, and enzyme inhibition.
A typical QSAR study on benzenesulfonamide derivatives involves the following steps:
Data Set Selection: A series of structurally related benzenesulfonamide analogs with experimentally determined biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can include:
Electronic Descriptors: Such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents. The hydroxyl group in this compound is an electron-donating group, while the sulfonamide group is electron-withdrawing.
Steric Descriptors: Such as Taft steric parameters (Es) or molar refractivity (MR), which quantify the size and shape of substituents. The methyl group at the 3-position of the benzene ring contributes to the steric profile of the molecule.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Model Development and Validation: Statistical methods are used to generate a QSAR equation that best correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated using internal and external validation techniques.
For instance, a hypothetical QSAR model for a series of benzenesulfonamide derivatives might take the following form:
log(1/IC50) = b0 + b1σ + b2Es + b3*logP
Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and b0, b1, b2, and b3 are the regression coefficients determined from the statistical analysis.
The insights gained from such models can guide the structural modification of this compound to enhance its desired biological activity. For example, if a QSAR model for a particular target indicated that increased lipophilicity is correlated with higher activity, medicinal chemists might consider replacing the methyl group with a larger alkyl group. Conversely, if steric hindrance at a particular position is found to be detrimental to activity, smaller substituents would be explored.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated approach by considering the 3D arrangement of the molecules and their interaction fields (steric and electrostatic) with a putative receptor. nih.gov These models can generate contour maps that visualize the regions around the molecule where modifications are likely to improve activity.
The table below presents a hypothetical summary of a QSAR study on a series of benzenesulfonamide analogs, illustrating the types of descriptors and statistical parameters that are typically reported.
| Descriptor | Description | Coefficient | Statistical Significance (p-value) |
| logP | Lipophilicity | 0.45 | < 0.05 |
| MR | Molar Refractivity (Steric) | -0.12 | < 0.05 |
| σ_meta | Hammett constant for meta substituents (Electronic) | 0.28 | < 0.05 |
| LUMO | Energy of the Lowest Unoccupied Molecular Orbital (Electronic) | -0.09 | > 0.05 |
| Model Statistics | |||
| R² | Coefficient of determination | 0.89 | |
| Q² | Cross-validated R² | 0.75 | |
| F-statistic | Fisher statistic | 45.6 |
This table is a hypothetical representation and does not reflect actual experimental data for this compound.
Coordination Chemistry and Material Science Applications
2-Hydroxy-3-methylbenzenesulfonamide as a Ligand in Metal Complexation
The presence of electron-donating oxygen and nitrogen atoms in the hydroxyl and sulfonamide groups allows this compound to act as an effective chelating agent for a variety of metal ions.
Metal chelates of this compound can be synthesized through the reaction of the ligand with various metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent, such as ethanol (B145695) or methanol. The reaction often involves refluxing an equimolar or a 2:1 molar ratio of the ligand to the metal salt, leading to the formation of complexes with stoichiometries like ML₂ or ML. nih.gov These solid complexes are typically collected by filtration, washed, and dried.
Characterization of these synthesized chelates is performed using a suite of analytical techniques. Elemental analysis (C, H, N, S) is used to confirm the empirical formula and the metal-to-ligand ratio. Thermogravimetric analysis (TGA) provides information on the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. nih.gov
This compound can function as a bidentate ligand, coordinating to a central metal ion through the oxygen atom of the deprotonated phenolic group and a nitrogen or oxygen atom of the sulfonamide group. This dual coordination forms a stable chelate ring.
The resulting coordination geometry around the metal center is determined by the coordination number of the metal ion and the ligand-to-metal ratio. libretexts.org Common geometries for transition metal complexes include:
Octahedral: With a coordination number of six, often seen in ML₂ complexes where other ligands like water or ammonia (B1221849) may also coordinate. libretexts.org
Tetrahedral or Square Planar: Typically observed for complexes with a coordination number of four. youtube.com
The specific geometry is influenced by factors such as the electronic configuration of the metal ion and steric effects from the ligands. youtube.com
Spectroscopic methods are indispensable for elucidating the structure of the metal complexes and confirming the coordination of the ligand to the metal ion. lehigh.edu
Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of the metal complex reveals key information about coordination. A downward shift or disappearance of the O-H stretching vibration band indicates the deprotonation and coordination of the phenolic group. Shifts in the stretching frequencies of the N-H and SO₂ groups of the sulfonamide moiety also confirm their involvement in chelation. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The appearance of new absorption bands not present in the free ligand spectrum can be attributed to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) bands. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H NMR spectroscopy is a powerful tool. The disappearance of the phenolic -OH proton signal upon complexation confirms its deprotonation. Shifts in the chemical shifts of the aromatic protons and the -NH proton of the sulfonamide group provide further evidence of coordination. mdpi.com
Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and confirming the stoichiometry of the metal complexes. nih.govnih.gov
| Technique | Observation in Free Ligand | Expected Observation in Metal Complex | Inference |
|---|---|---|---|
| IR (cm⁻¹) | Broad ν(O-H) ~3300; ν(N-H) ~3250; νas(SO₂) ~1340; νs(SO₂) ~1160 | Disappearance of ν(O-H); Shift in ν(N-H) and ν(SO₂) | Coordination via phenolic oxygen and sulfonamide group |
| UV-Vis (nm) | Bands for π-π* transitions | New bands for d-d transitions and/or LMCT | Confirmation of complex formation and insight into geometry |
| ¹H NMR (ppm) | Signal for phenolic -OH proton; Signal for sulfonamide -NH proton | Disappearance of -OH signal; Shift in -NH and aromatic signals | Confirmation of deprotonation and coordination |
| Mass Spec (m/z) | Molecular ion peak [M+H]⁺ | Peak corresponding to [ML₂]⁺ or [ML]⁺ | Confirmation of complex stoichiometry |
Magnetic susceptibility measurements are crucial for understanding the electronic structure of complexes containing paramagnetic metal ions (e.g., Cu(II), Co(II), Fe(III)). The measured magnetic moment can help determine the number of unpaired electrons, which in turn provides information about the oxidation state and the geometry (e.g., high-spin vs. low-spin octahedral) of the central metal ion. nih.gov
Molar conductivity measurements are used to determine the electrolytic nature of the complexes. By dissolving the complex in a solvent like DMF or DMSO and measuring its conductivity, one can distinguish between non-electrolytic complexes (where the counter-ion is part of the coordination sphere) and electrolytic complexes (which dissociate into ions in solution). scirp.org
| Complex Formula | Metal Ion | Effective Magnetic Moment (μeff, B.M.) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Inferred Geometry / Nature |
|---|---|---|---|---|
| [Co(L)₂(H₂O)₂] | Co(II) | ~4.8 - 5.2 | ~10-20 | Paramagnetic, High-spin Octahedral / Non-electrolyte |
| [Ni(L)₂] | Ni(II) | 0 | ~5-15 | Diamagnetic, Square Planar / Non-electrolyte |
| [Cu(L)₂] | Cu(II) | ~1.8 - 2.2 | ~12-25 | Paramagnetic, Distorted Octahedral or Square Planar / Non-electrolyte |
| Na[Fe(L)₃] | Fe(III) | ~5.9 | ~70-90 | Paramagnetic, High-spin Octahedral / 1:1 Electrolyte |
Potential Applications in Catalysis
Transition metal complexes derived from sulfonamide-containing ligands have shown promise in the field of catalysis. nih.gov The metal centers in complexes of this compound can act as Lewis acid sites, potentially catalyzing a variety of organic reactions. For instance, such complexes could be investigated as catalysts for oxidation reactions, where the metal ion facilitates the transfer of oxygen atoms to a substrate. researchgate.net The electronic environment around the metal center, which can be tuned by the ligand structure, plays a crucial role in determining the catalytic activity and selectivity.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.com The functional groups on this compound make it a potential candidate for use as a linker in the synthesis of novel MOFs.
By incorporating this ligand, it may be possible to create MOFs with tailored properties. The sulfonamide group could introduce enhanced polarity to the pore surfaces, which could be advantageous for selective gas adsorption or separation applications. atlasofscience.org Furthermore, the presence of acidic protons on the ligand could lead to MOFs with high proton conductivity, a desirable property for applications in proton-exchange membranes for fuel cells. The phenolic hydroxyl group could also serve as a site for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure. rsc.org
Optoelectronic Properties and Semiconductor Applications of this compound
The exploration of organic molecules for applications in optoelectronics and semiconductor technology has identified sulfonamide derivatives as a promising class of materials. The inherent electronic characteristics of the benzenesulfonamide (B165840) scaffold, when functionalized with specific substituents, can be tailored to exhibit desirable optical and charge-transport properties. The presence of a hydroxyl (-OH) and a methyl (-CH₃) group on the phenyl ring of this compound is anticipated to modulate its electronic structure, influencing its potential use in optoelectronic devices.
Detailed Research Findings
Research into the optoelectronic properties of benzenesulfonamide derivatives indicates that these compounds can possess significant nonlinear optical (NLO) properties and function as semiconductor materials. scispace.comresearchgate.net While direct experimental data on this compound is limited in publicly accessible literature, valuable insights can be drawn from computational studies and experimental work on closely related analogues.
A comprehensive investigation into a structurally similar compound, 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl)benzene sulfonamide, which shares the key 2-hydroxy-3-substituted phenyl ring, reveals its notable semiconductor properties. researchgate.net The study utilized UV-visible spectroscopy and theoretical calculations to determine the material's optical and electrical characteristics. The optical bandgap energy (Eg), a critical parameter for semiconductors, was determined using Tauc plots derived from the UV-visible absorption spectra. researchgate.net
The energy gap of a material is a crucial factor in its potential for optoelectronic applications. doaj.org A smaller highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) gap generally corresponds to higher chemical reactivity and lower kinetic stability, which can be advantageous for charge transfer processes in electronic devices. doaj.org
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in predicting the electronic and optical properties of molecules. arxiv.orgdoi.orgpku.edu.cnnih.gov For sulfonamide derivatives, DFT calculations have been used to determine parameters such as the HOMO-LUMO energy gap, dipole moment, and hyperpolarizability, all of which are vital for assessing their suitability for NLO and semiconductor applications. researchgate.net
The following interactive data table summarizes the findings for the analogue compound, providing an indication of the expected properties for this compound.
| Concentration (mg/L) | Maximum Absorption Wavelength (λmax) (nm) | Optical Bandgap (Eg) (eV) |
|---|---|---|
| 1.026 | 362 | 3.425 |
| 0.513 | 331 | 3.746 |
| 0.2565 | 328 | 3.78 |
The data indicates that the analogue is a wide-bandgap semiconductor. researchgate.net Materials with wide bandgaps are often suitable for applications in high-power and high-frequency devices, as well as in transparent electronics and UV photodetectors. The observed variation in bandgap with concentration highlights the potential for tuning the electronic properties of such materials.
Further computational analysis on various sulfonamide derivatives has shown that the HOMO-LUMO gap is a key determinant of their NLO response. researchgate.net A smaller energy gap can lead to a larger first hyperpolarizability (βo), a measure of the NLO activity of a molecule. researchgate.net This relationship underscores the potential of this compound, with its electron-donating hydroxyl and methyl groups, to exhibit interesting NLO properties.
While direct experimental validation for this compound is pending, the existing research on analogous compounds provides a strong foundation for its potential in optoelectronic and semiconductor applications. Future work involving the synthesis of high-purity single crystals and detailed computational modeling will be crucial to fully elucidate the properties of this specific compound and harness its potential in advanced materials science.
Conclusion and Future Research Directions
Summary of Key Academic Insights into 2-Hydroxy-3-methylbenzenesulfonamide
Academic research into the broad class of sulfonamides has established them as a cornerstone of medicinal chemistry since their initial discovery. researchgate.net These synthetic compounds, characterized by the -SO2NH2 or -SO2NH- functional group, have demonstrated a wide spectrum of pharmacological activities. nih.gov While specific research on this compound is not extensively documented in the available literature, the foundational knowledge of sulfonamides provides a framework for understanding its potential. The primary mechanism of action for many sulfonamide drugs is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govijpsjournal.com This disruption of the folate pathway ultimately inhibits bacterial growth and replication. ijpsjournal.com Beyond their antibacterial properties, sulfonamides have been investigated for a range of other therapeutic applications, including as diuretics, hypoglycemic agents, and carbonic anhydrase inhibitors. ekb.egajchem-b.com The biological activity of sulfonamides is significantly influenced by the nature of the substituents on the sulfonamide group and the aromatic ring. ijpsjournal.com
Emerging Trends in Sulfonamide Research
The field of sulfonamide research is continually evolving to address current medical challenges, most notably the rise of antimicrobial resistance. ekb.eg A significant trend is the synthesis of novel sulfonamide derivatives with enhanced potency and the ability to overcome resistance mechanisms. tandfonline.com Researchers are exploring modifications to the core sulfonamide structure to develop compounds that are effective against drug-resistant pathogens. tandfonline.com
Another emerging area is the expansion of the therapeutic applications of sulfonamides beyond their traditional antimicrobial use. There is growing interest in their potential as anticancer, anti-inflammatory, and antiviral agents. ajchem-b.com The ability of sulfonamides to inhibit enzymes like carbonic anhydrase is being leveraged in the design of treatments for glaucoma and certain types of cancer. ajchem-b.com Furthermore, the development of hybrid molecules, which combine a sulfonamide moiety with other pharmacologically active scaffolds, is a promising strategy to create multifunctional drug candidates with improved efficacy and novel mechanisms of action. tandfonline.com The investigation into the metabolic pathways of sulfonamides, particularly by cytochrome P450 enzymes, is also a key area of research to understand their biotransformation and potential for drug-drug interactions. nih.gov
Future Avenues for Synthetic Development
Future synthetic strategies for sulfonamides, including this compound, are likely to focus on the development of more efficient, sustainable, and versatile synthetic methodologies. researchgate.net While the classical approach of reacting sulfonyl chlorides with amines remains prevalent, newer methods such as solid-phase synthesis, C-H activation, and transition-metal-catalyzed reactions are gaining traction. researchgate.net These advanced techniques offer pathways to novel sulfonamide derivatives that may be difficult to access through traditional methods.
A key area for future development will be the creation of diverse libraries of sulfonamide compounds for high-throughput screening. This will enable the rapid identification of new lead compounds with desired biological activities. The synthesis of sulfonamide-containing macrocycles and polycyclic hydrocarbon scaffolds is also an area of growing interest, with the potential to yield compounds with unique three-dimensional structures and novel pharmacological properties. okstate.edu Furthermore, the use of microwave-assisted synthesis can offer advantages in terms of reduced reaction times and improved yields, facilitating the rapid exploration of chemical space. scirp.org
Prospects for Advanced Mechanistic Biological Investigations
Future research into the biological mechanisms of sulfonamides will likely move beyond the classical understanding of folate synthesis inhibition. Advanced computational and experimental techniques will be crucial in elucidating the precise molecular interactions between sulfonamide derivatives and their biological targets. Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with enzymes such as carbonic anhydrase and dihydropteroate synthetase. nih.govnih.gov
Investigating the impact of sulfonamides on other cellular pathways is another important avenue. For instance, some sulfonamides have been shown to influence calcium signaling and exhibit anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase-2 (COX-2). tandfonline.comnih.gov Understanding these off-target effects is critical for both drug development and for repurposing existing sulfonamide drugs for new therapeutic indications. The study of how bacteria develop resistance to sulfonamides at a molecular level will also continue to be a major focus, with the aim of designing next-generation sulfonamides that can evade these resistance mechanisms. biorxiv.org
Potential in Novel Material Design
While the primary focus of sulfonamide research has been in the pharmaceutical sector, these compounds also possess properties that make them attractive for applications in material science. The sulfonamide functional group can be incorporated into polymers and other materials to impart specific functionalities. For example, sulfonamides have been used in the development of dyes and plasticizers for fiber-reinforced composite materials. researchgate.net
Future research could explore the use of sulfonamides in the design of advanced materials with tailored optical, electronic, or thermal properties. The ability of the sulfonamide group to participate in hydrogen bonding could be exploited in the creation of self-assembling materials and supramolecular structures. Furthermore, the inherent biological activity of sulfonamides could be leveraged in the development of antimicrobial coatings for medical devices or functionalized textiles. The synthesis of novel sulfonamide-containing monomers could open up new possibilities for the creation of specialty polymers with unique characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
